(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a phenylethyl group, and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with 3-(2-phenylethyl)-2-thioxothiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions may result in various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound for synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, with ongoing research to understand its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, similar to (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, are known for their diverse biological activities.
Quinolines: Compounds containing a quinoline moiety, which share structural similarities with the tetrahydroquinoline part of the compound.
Phenylethyl derivatives: Compounds with a phenylethyl group, which are studied for their pharmacological properties.
Uniqueness
The uniqueness of (5Z)-5-[(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C22H22N2OS2 |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N2OS2/c1-23-12-5-8-18-14-17(9-10-19(18)23)15-20-21(25)24(22(26)27-20)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14-15H,5,8,11-13H2,1H3/b20-15- |
InChI Key |
JFVBSSFZIRSDBI-HKWRFOASSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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